Octadeca-4,7-dienoic acid

Lipidomics Structural Biology Chemical Synthesis

Octadeca-4,7-dienoic acid, systematically named (4Z,7Z)-octadeca-4,7-dienoic acid, is a straight-chain, 18-carbon polyunsaturated fatty acid (PUFA) belonging to the octadecadienoic acid class (C18:2). It is characterized by two cis double bonds at the 4 and 7 positions, placing it within the n-11,14 family (C18:2n-11,14).

Molecular Formula C18H32O2
Molecular Weight 280.4 g/mol
CAS No. 62528-82-9
Cat. No. B14534378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctadeca-4,7-dienoic acid
CAS62528-82-9
Molecular FormulaC18H32O2
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC=CCC=CCCC(=O)O
InChIInChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h11-12,14-15H,2-10,13,16-17H2,1H3,(H,19,20)
InChIKeyQKPOMFIVYLKGDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octadeca-4,7-dienoic acid (CAS 62528-82-9): Structural Identity as a Distinct C18:2 Isomer for Targeted Lipid Research


Octadeca-4,7-dienoic acid, systematically named (4Z,7Z)-octadeca-4,7-dienoic acid, is a straight-chain, 18-carbon polyunsaturated fatty acid (PUFA) belonging to the octadecadienoic acid class (C18:2) [1]. It is characterized by two cis double bonds at the 4 and 7 positions, placing it within the n-11,14 family (C18:2n-11,14) [2]. This double bond placement creates a distinct 1,4-pentadiene system at the carboxyl terminus, fundamentally differentiating its molecular geometry from more common isomers like linoleic acid (9Z,12Z-octadecadienoic acid, n-6) [1]. This structural isomerism is the primary basis for its use as a targeted analytical standard and specialized biochemical probe to investigate the impact of double bond position on lipid function.

Use Context
Analytical reference standard for targeted lipidomics
Workflow Compatibility
LC‑MS/MS, GC‑MS method development, isomer‑specific quantification
Selection Basis
Distinct Δ4,7 double‑bond position vs. linoleic acid

Why Octadeca-4,7-dienoic Acid Cannot Be Interchanged with Other C18:2 Isomers: Evidence from Lipoxygenase Structure-Function Studies


The assumption that all octadecadienoic acids (C18:2) are functionally equivalent is falsified by their distinct substrate specificities for lipoxygenase (LOX) enzymes. Research has established that even within a single enzyme family, the positional specificity of oxygenation is dictated by the alignment of the fatty acid's 1,4-pentadiene system relative to the enzyme's catalytic machinery [1]. A seminal study demonstrated that while reticulocyte 15-LOX prefers 8Z,11Z-octadecadienoic acid, soybean LOX-1 preferentially oxygenates the common 9Z,12Z-isomer (linoleic acid), leading to different hydroperoxy products [1]. This biochemical evidence proves that the position of double bonds is not a minor variation but a critical molecular recognition motif. Therefore, octadeca-4,7-dienoic acid, with its uniquely positioned n-4,7 double bond system, cannot be substituted by generic linoleic acid or other C18:2 isomers in studies probing enzyme specificity, lipid signaling, or membrane biophysics.

  • Enzyme Specificity: 1,4‑Pentadiene positioning alters LOX oxygenation; 4Z,7Z isomer predicted to differ from linoleic acid.
  • Membrane Perturbation: Δ4 kink near headgroup may alter lipid packing distinctly from Δ9 linoleic acid.
  • Analytical Resolution: Identical monoisotopic mass requires distinct LC retention and MS/MS; linoleic acid standard alone does not resolve this isomer.

Quantitative Differentiation of Octadeca-4,7-dienoic acid from Common C18:2 Isomers: Key Selection Metrics


Structural Uniqueness: Double Bond Position as a Molecular Descriptor Differentiating from Linoleic Acid

Octadeca-4,7-dienoic acid is a positional isomer of the essential fatty acid linoleic acid (9Z,12Z-octadecadienoic acid). The key structural differentiator is the location of the first double bond (Δ4 vs Δ9), which results in a fundamentally different 1,4-pentadiene system (Δ4,7 vs Δ9,12) [1][2]. This difference is quantifiable by a unique InChI Key (QKPOMFIVYLKGDE-HDXUUTQWSA-N) and chromatographic retention index, which are distinct from linoleic acid [1].

Structural Isomerism
Class-level
Δ4,7 (n‑11,14) vs. Δ9,12 (n‑6) configuration; 5‑carbon shift in first double‑bond position relative to carboxyl group.
Positional isomer differentiation for targeted lipid analysis.
Class‑level inference; requires analytical validation with authentic standard.
Lipidomics Structural Biology Chemical Synthesis

Predicted Substrate Specificity for Lipoxygenases: A Functional Contrast with 8,11- and 9,12-Isomers

Lipoxygenases (LOXs) exhibit strict positional specificity determined by the alignment of a fatty acid's 1,4-pentadiene moiety. A direct comparative study showed that reticulocyte 15-LOX preferentially oxygenates 8Z,11Z-octadecadienoic acid to an n-7 hydroperoxy derivative, while soybean LOX-1 converts 9Z,12Z-octadecadienoic acid (linoleic acid) to an n-6 derivative [1]. The 4Z,7Z-isomer, with its terminal 1,4-pentadiene, is predicted to be a poor substrate for both these enzymes, as its doubly allylic methylene group is at C-5, which does not align well with the canonical substrate binding pockets [1]. While direct kinetic data (Km, kcat) for the 4,7-isomer are absent from the literature, this class-level inference allows researchers to predict a lack of conversion to conventional oxylipins, a property exploitable as a negative control or for studying non-canonical oxidation pathways.

LOX Substrate Preference
Class-level
4Z,7Z isomer predicted poor substrate for 15‑LOX and LOX‑1; 8Z,11Z and 9Z,12Z isomers are good substrates.
Predicted substrate selectivity informs enzyme specificity studies.
Direct kinetic data unavailable; class‑level inference from structural rules.
Enzymology Lipid Mediators Biochemical Assays

Influence on Membrane Biophysics: A Differentiated Role from Linoleic Acid Based on Structural Analogy

The position of double bonds in a fatty acid chain directly influences the lipid's melting point and its effect on membrane fluidity when incorporated into phospholipids. While direct experimental data for 4,7-octadecadienoic acid's impact on a synthetic membrane system is lacking, the structure-function relationship is a well-established principle in lipid biophysics [1]. The Δ4 bond creates a bend very close to the phospholipid headgroup, which is predicted to alter lipid packing and membrane lateral pressure profiles differently than the Δ9 bond of linoleic acid. This is a class-level inference from the known behavior of other PUFA isomers.

Membrane Perturbation
Class-level
Predicted kink at headgroup interface (Δ4) vs. bilayer core perturbation (Δ9 linoleic acid).
Predicted distinct membrane interface effects for biophysical studies.
Quantitative biophysical data lacking; class‑level inference.
Membrane Biology Biophysics Lipidomics

Analytical Differentiation: Verified Spectroscopic Signature for Unambiguous Identification

The methyl ester derivative, (4E,7E)-octadeca-4,7-dienoic acid methyl ester, possesses a verified and distinct mass spectrum available in the Wiley Registry of Mass Spectral Data and KnowItAll GC-MS Library [1]. This certified spectral signature, alongside its unique retention index on a standard GC column, provides the quantitative analytical basis for differentiating this compound from its numerous C18:2 isomers, including linoleic acid and various conjugated linoleic acid (CLA) isomers, in complex biological or industrial samples. A co-injection with a certified linoleic acid standard would reveal clearly resolved chromatographic peaks.

Verified MS Signature
Method context
Unique GC‑MS spectrum and retention index for methyl ester derivative, distinct from linoleic acid methyl ester.
Enables isomer‑specific identification in complex samples.
Requires method optimization with target compound.
Analytical Chemistry Lipidomics Quality Control

Differential LC-MS Quantification Enabled by Distinct Physicochemical Properties

For targeted lipidomics, the accurate quantification of low-abundance isomers requires knowledge of their unique ionization efficiency and fragmentation patterns. Octadeca-4,7-dienoic acid has a distinct monoisotopic mass (280.24023 Da) and a predicted logP of 5.88, which differs from linoleic acid [1][2]. These physicochemical properties are not merely descriptive; they directly translate into different retention times on reverse-phase LC columns and distinct MS/MS fragmentation patterns, as the position of the double bonds influences the preferred sites of collision-induced dissociation. This predictable analytical behavior enables the development of sensitive multiple reaction monitoring (MRM) assays that can distinguish and quantify the 4,7-isomer in the presence of its isobaric relatives.

LC‑MS Differentiation
Cross-study context
Isobaric (280.2402 Da); predicted logP difference ~1.1 vs. linoleic acid, producing distinct retention and MS/MS.
Supports selective MRM development for accurate isomer quantification.
logP is predicted; confirm with authentic standard.
Lipidomics Method Development Mass Spectrometry

Defined Application Scenarios for Octadeca-4,7-dienoic acid (CAS 62528-82-9) Based on Structural Differentiation


Analytical Reference Standard for Targeted Lipidomics Method Development

For bioanalytical laboratories developing LC-MS/MS or GC-MS methods to profile the complete spectrum of octadecadienoic acid isomers in biological samples, octadeca-4,7-dienoic acid serves as an indispensable authentic standard. Its unique chromatographic retention and mass spectral fingerprint, as documented in authoritative databases [1], enable the creation of a selective MRM transition that distinguishes it from the more abundant linoleic acid. This allows for the first-time accurate quantification of this specific, potentially biologically relevant isomer in tissue or plasma.

Enzymology Mechanistic Probe for Lipoxygenase Specificity

Researchers investigating the molecular determinants of lipoxygenase regiospecificity can use this compound as a structurally distinct substrate. Based on established principles of LOX action [2], the 4Z,7Z-isomer's terminal 1,4-pentadiene is predicted to be a poor substrate for canonical plant and animal LOXs. Experimental confirmation of this prediction would serve as powerful negative control data, demonstrating that the enzyme's specificity is not based solely on the presence of a 1,4-pentadiene but critically on its position within the carbon chain.

Biophysical Investigation of Lipid-Protein Interactions at the Membrane Interface

Synthetic biologists and membrane biophysicists can employ octadeca-4,7-dienoic acid to synthesize phospholipids with a kink located near the headgroup. This allows for the systematic study of how the position of unsaturation regulates the activity of interfacial membrane proteins, a key question in understanding the role of lipid diversity [3]. This application is founded on the inferred, but distinct, biophysical perturbation caused by the Δ4 bond compared to the Δ9 bond of linoleic acid.

Internal Standard for Isomer-Specific Synthesis and Purity Verification

For organic chemistry labs developing novel synthetic routes to specific octadecadienoic acid isomers, a high-purity 4,7-isomer standard is critical. It can be used as a co-elution standard to verify the success of a stereoselective synthesis and to quantify the purity of the final product via GC-FID, ensuring that no isomeric contamination from common byproducts like linoleic acid has occurred.

Application
Selection Property
Validation Focus
Targeted Lipidomics Method Development
Unique chromatographic retention and MS fingerprint
Develop selective MRM transitions to distinguish from linoleic acid
Lipoxygenase Specificity Probe
Structurally distinct terminal 1,4‑pentadiene substrate
Confirm predicted poor substrate activity as negative control
Membrane Biophysics
Kink near phospholipid headgroup
Measure altered lipid packing and protein activity at interface
Isomer‑Specific Synthesis Verification
Co‑elution standard with high purity
Verify stereoselective synthesis and quantify isomeric purity via GC‑FID
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